molecular formula C11H14N2O B13021668 1-(4-Pyridinyl)-4-piperidinecarboxaldehyde

1-(4-Pyridinyl)-4-piperidinecarboxaldehyde

Cat. No.: B13021668
M. Wt: 190.24 g/mol
InChI Key: LFTFFXKPZHVCFY-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)piperidine-4-carbaldehyde is a heterocyclic organic compound that features both a pyridine ring and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-4-yl)piperidine-4-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-pyridinecarboxaldehyde with piperidine under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-pyridinecarboxaldehyde and piperidine.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at an elevated temperature.

    Procedure: The mixture is heated, and the reaction is monitored until the formation of 1-(pyridin-4-yl)piperidine-4-carbaldehyde is complete.

Industrial Production Methods

In an industrial setting, the production of 1-(pyridin-4-yl)piperidine-4-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: 1-(Pyridin-4-yl)piperidine-4-carboxylic acid.

    Reduction: 1-(Pyridin-4-yl)piperidine-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(pyridin-4-yl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-(Pyridin-4-yl)piperidine-4-carbaldehyde can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

1-(4-Pyridinyl)-4-piperidinecarboxaldehyde is a heterocyclic compound that has garnered attention due to its potential pharmacological properties. This article reviews the biological activity, synthesis methods, and relevant studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂O, with a molecular weight of approximately 190.25 g/mol. The compound features a pyridine ring and a piperidine ring linked by an aldehyde functional group, which contributes to its chemical reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy levels require further investigation.
  • Neuroprotective Effects : Similar compounds have shown potential in neuroprotection, particularly in models of neurodegenerative diseases. The structural similarity to donepezil, an acetylcholinesterase inhibitor used in Alzheimer's treatment, suggests potential utility in cognitive enhancement.
  • Kinase Inhibition : Studies on related piperidine derivatives indicate that they can act as inhibitors of various kinases, which are crucial in cancer signaling pathways. This suggests that this compound may also inhibit specific kinases, contributing to its pharmacological profile.

Case Studies and Research Findings

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
1-(2-Pyridinyl)-4-piperidinecarboxaldehydeSimilar pyridine and piperidine structureDifferent substitution pattern affecting reactivity
1-(3-Pyridinyl)-4-piperidinecarboxaldehydeAnother positional isomerMay exhibit distinct biological activities
2-Amino-5-(pyridin-4-yl)pentanoic acidContains an amino groupPotentially more polar, affecting solubility
N-benzyl-4-piperidinecarboxaldehydeBenzyl substitution on piperidineEnhanced lipophilicity may affect pharmacokinetics

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-pyridin-4-ylpiperidine-4-carbaldehyde

InChI

InChI=1S/C11H14N2O/c14-9-10-3-7-13(8-4-10)11-1-5-12-6-2-11/h1-2,5-6,9-10H,3-4,7-8H2

InChI Key

LFTFFXKPZHVCFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C=O)C2=CC=NC=C2

Origin of Product

United States

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